BENGHE Foundational & Exploratory

Check Availability & Pricing

(3-Ethylphenyl)(phenyl)methanone CAS number
66067-43-4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Ethylbenzophenone

Cat. No.: B196072

An In-depth Technical Guide to (3-Ethylphenyl)(phenyl)methanone (CAS Number: 66067-43-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Ethylphenyl)(phenyl)methanone, also known as 3-ethylbenzophenone, is an aromatic
ketone that serves as a crucial intermediate in the synthesis of various organic compounds. Its
primary significance in the pharmaceutical industry lies in its role as a key precursor in the
manufacturing of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This
technical guide provides a comprehensive overview of (3-Ethylphenyl)(phenyl)methanone,
including its chemical and physical properties, detailed synthesis and purification protocols,
spectral analysis, and its relevance in drug development.

Physicochemical and Spectral Data

The fundamental properties of (3-Ethylphenyl)(phenyl)methanone are summarized in the tables
below, providing a ready reference for researchers.

Table 1: General and Physicochemical Properties
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Property Value Reference

CAS Number 66067-43-4 [1]

Molecular Formula C15H140 [1]

Molecular Weight 210.27 g/mol [1]
3-Ethylphenyl

UPAC Name Ephen;)fnethﬁione s

3-Ethylbenzophenone, m-

Synonyms 1
ynony Ethylbenzophenone s

Physical Form Liquid

Purity (typical) >95%

Table 2: C | Physicochemical .

Property Value Reference
XLogP3-AA 4.1 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C);untg p ! s
Rotatable Bond Count 2 [1]

Exact Mass 210.104465 g/mol [1]
Topological Polar Surface Area  17.1 A2 [1]

Table 3: Spectroscopic Data (Predicted and General for
Benzophenones)

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylbenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylbenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Technique Expected Features

Signals in the aromatic region (approx. 7.2-7.8

ppm) corresponding to the protons of the two
1H NMR phenyl rings. A quartet and a triplet in the

aliphatic region (approx. 2.7 and 1.2 ppm,

respectively) characteristic of the ethyl group.

A signal for the carbonyl carbon (C=0) typically
in the range of 195-200 ppm. Multiple signals in

13C NMR the aromatic region (approx. 128-140 ppm).
Signals for the ethyl group carbons (approx. 29
and 15 ppm).

A molecular ion peak (M*) at m/z = 210.
Characteristic fragment ions corresponding to
the loss of the ethyl group ([M-29]* at m/z =
181), the phenyl group ([M-77]* at m/z = 133),
and the benzoyl cation ([CeHsCO]* at m/z =
105).

Mass Spectrometry (EI)

A strong absorption band around 1660 cm~1
infrared (IR) corresponding to the C=0 stretching of the
nfrare

diaryl ketone. C-H stretching bands for the

aromatic and aliphatic protons.

Synthesis and Purification

The primary synthetic route to (3-Ethylphenyl)(phenyl)methanone is the Friedel-Crafts acylation
of ethylbenzene with benzoyl chloride.

Synthesis Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established Friedel-Crafts acylation
methods for benzophenone derivatives.

Materials:

o Ethylbenzene
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» Benzoyl chloride

e Anhydrous aluminum chloride (AICI3)

e Anhydrous dichloromethane (DCM) or another suitable inert solvent
e Hydrochloric acid (concentrated and dilute)

» Saturated sodium bicarbonate solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Equipment:

Three-necked round-bottom flask
» Reflux condenser

e Dropping funnel

o Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

e Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic
stirrer, dropping funnel, and a reflux condenser (with a drying tube), suspend anhydrous
aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert
atmosphere (e.g., nitrogen).

» Addition of Reactants: Cool the suspension in an ice bath. Add ethylbenzene (1.0 equivalent)
to the flask. From the dropping funnel, add benzoyl chloride (1.0 equivalent) dropwise to the
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stirred suspension. Control the addition rate to maintain the reaction temperature below 10
°C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir the mixture for 2-4 hours or until the reaction is complete
(monitored by TLC).

Quenching: Cool the reaction mixture in an ice bath and slowly and carefully quench the
reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric
acid to decompose the aluminum chloride complex.

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it
sequentially with dilute HCI, water, saturated sodium bicarbonate solution, and finally with
brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator to obtain the crude product.
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Synthesis Workflow

Ethylbenzene + Benzoyl Chloride + AlCI3
in Dichloromethane

l

Friedel-Crafts Acylation
(0°C to Room Temp)

'

Quenching
(Ice/HCI)

l

Aqueous Workup
(Extraction & Washes)

:

Crude (3-Ethylphenyl)(phenyl)methanone

Click to download full resolution via product page
Synthesis Workflow Diagram

Purification Protocols

The crude product can be purified by either recrystallization or column chromatography.
Protocol 1: Recrystallization

» Dissolve the crude product in a minimal amount of a hot solvent mixture, such as

ethanol/water or ethyl acetate/hexane.

« If insoluble impurities are present, perform a hot filtration.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b196072?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Allow the solution to cool slowly to room temperature, then cool further in an ice bath to
induce crystallization.

o Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent
mixture.

e Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography

e Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl
acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl
acetate concentration).

o Dissolve the crude product in a minimal amount of the initial eluent and load it onto the
column.

o Elute the column with the solvent system, collecting fractions.
» Monitor the fractions by TLC to identify those containing the pure product.

o Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification Workflow

Crude Product

v

Recrystallization Column Chromatography

' '

Pure (3-Ethylphenyl)(phenyl)methanone
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Purification Workflow Diagram

Role in Drug Development: Intermediate for
Ketoprofen Synthesis

The primary application of (3-Ethylphenyl)(phenyl)methanone in drug development is as a key
intermediate in the synthesis of Ketoprofen.

Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting
cyclooxygenase-1 (COX-1) and COX-2 enzymes, thereby blocking prostaglandin synthesis.[2]
Prostaglandins are key mediators of inflammation, pain, and fever.[2]

The synthesis of Ketoprofen from 3-ethylbenzophenone typically involves the introduction of a
propionic acid moiety at the alpha-position of the ethyl group. This can be achieved through
various synthetic routes, such as bromination followed by reaction with a cyanide source and
subsequent hydrolysis, or through carbonylation reactions.
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Role in Ketoprofen Synthesis

(3-Ethylphenyl)(phenyl)methanone
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'
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l
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Ketoprofen Synthesis Pathway

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of (3-Ethylphenyl)
(phenyl)methanone are limited, as it is primarily considered a synthetic intermediate. However,
the broader class of benzophenone derivatives has been shown to exhibit a range of biological
activities.

» General Benzophenone Derivatives: Various substituted benzophenones have been
investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral
agents.[3] The biological activity is highly dependent on the nature and position of the

substituents on the phenyl rings.
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o Ketoprofen Precursor: As a direct precursor to Ketoprofen, the primary relevance of its
"biological effect" is its successful conversion to the active pharmaceutical ingredient. The
biological activity of the final product, Ketoprofen, is well-established and involves the
inhibition of prostaglandin synthesis through the COX pathway.[2]

It is important for drug development professionals to note that while the intermediate itself is
not the active therapeutic agent, its purity and the absence of reactive impurities are critical for
the safety and efficacy of the final drug product.

Safety Information

Based on available data, (3-Ethylphenyl)(phenyl)methanone is classified with the following
hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. All work should be conducted in a well-
ventilated fume hood.

Conclusion

(3-Ethylphenyl)(phenyl)methanone is a valuable chemical intermediate with a well-defined role
in the synthesis of the important NSAID, Ketoprofen. This guide has provided a detailed
overview of its properties, synthesis, purification, and relevance in drug development. While
direct biological activity data for this specific compound is scarce, its significance as a
precursor highlights the importance of understanding its chemistry for the efficient and safe
production of pharmaceuticals. Further research into the potential biological activities of this
and other synthetic intermediates could reveal novel pharmacological properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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